3-Acetyl-9-methylcarbazole

描述

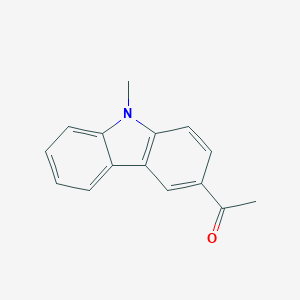

3-Acetyl-9-methylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound this compound is characterized by the presence of an acetyl group at the third position and a methyl group at the ninth position of the carbazole skeleton .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-9-methylcarbazole typically involves the acetylation of 9-methylcarbazole. One common method is the Friedel-Crafts acylation reaction, where 9-methylcarbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: 3-Acetyl-9-methylcarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Biological Activities

3-Acetyl-9-methylcarbazole exhibits various biological activities, making it a compound of interest in pharmacological research.

Antimicrobial Activity

Recent studies have demonstrated that carbazole derivatives, including this compound, possess significant antimicrobial properties. For instance:

- Compounds derived from carbazole structures have shown effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger .

- Specific derivatives displayed zones of inhibition ranging from 10.3 mm to 24.0 mm at concentrations of 50 µg/mL, indicating strong antibacterial effects .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Research indicates that certain carbazole derivatives can inhibit the activation of STAT3, a transcription factor involved in cancer progression. These compounds demonstrated micromolar range inhibition and showed promise in vivo for tumor suppression .

- A study highlighted the ability of designed carbazole derivatives to dock effectively into the binding cavity of STAT3, suggesting their potential as therapeutic agents against cancers where STAT3 is implicated .

Synthetic Methodologies

The synthesis of this compound and related compounds has been explored through various chemical reactions, enhancing its utility in drug development.

C-H Functionalization

Recent advancements in C-H functionalization techniques have enabled the selective modification of carbazole derivatives:

- Rhodium-catalyzed reactions have been employed to achieve site-selective alkylation at various positions on the carbazole ring, allowing for the generation of diverse derivatives with tailored biological activities .

- These methodologies facilitate the incorporation of functional groups that can enhance the pharmacological profile of the resulting compounds.

Material Science Applications

Beyond biological applications, this compound serves as a critical component in material science.

Organic Electronics

Carbazole derivatives are integral to the development of organic electronic materials:

- They are used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conducting polymers due to their excellent charge transport properties and photostability .

- The structural modifications at various positions on the carbazole scaffold can significantly influence the optical and electronic properties, making them suitable for advanced applications in optoelectronics .

Anticancer Research

A notable case study involved the synthesis and evaluation of a series of carbazole derivatives aimed at inhibiting STAT3:

- In vitro assays demonstrated that specific modifications to the 3-position of carbazole enhanced binding affinity to STAT3, leading to significant reductions in tumor cell viability . This study underscores the therapeutic potential of targeting transcription factors in cancer treatment.

Antimicrobial Development

Another study focused on synthesizing N-substituted carbazoles with improved antimicrobial activity:

作用机制

The mechanism of action of 3-Acetyl-9-methylcarbazole involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in various biological effects .

相似化合物的比较

3-Acetylcarbazole: Lacks the methyl group at the ninth position.

9-Methylcarbazole: Lacks the acetyl group at the third position.

3-Methylcarbazole: Lacks both the acetyl group and the methyl group at the ninth position.

Uniqueness: 3-Acetyl-9-methylcarbazole is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and biological properties.

生物活性

3-Acetyl-9-methylcarbazole is an organic compound belonging to the carbazole family, characterized by its unique structure featuring an acetyl group at the third position and a methyl group at the ninth position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

This compound can be synthesized through various methods, with the Friedel-Crafts acylation being one of the most common. In this reaction, 9-methylcarbazole is treated with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions. This method ensures high yield and purity of the final product, which is essential for biological testing.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Streptococcus mutans | 20 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies, revealing promising results against several cancer cell lines. It has been observed to induce apoptosis in lung carcinoma (A549) and glioma cell lines, with IC50 values indicating significant cytotoxic effects .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted by Howorko et al., the compound was tested on A549 lung carcinoma cells, demonstrating an IC50 value of approximately 5.9 µg/mL, indicating potent cytotoxicity. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.9 | Induction of apoptosis |

| C6 (Glioma) | 25.7 | Cell cycle arrest |

| SUM149 (Breast) | 57% tumor volume reduction after treatment | STAT3 pathway inhibition |

The biological effects of this compound are mediated through its ability to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways, including the JAK-STAT pathway, which is crucial for cell survival and proliferation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with related carbazole derivatives:

Table 3: Comparison of Biological Activities

| Compound | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Acetyl at C3, Methyl at C9 | Significant | High |

| 3-Methylcarbazole | Methyl at C3 only | Moderate | Low |

| Carbazole | No substituents | Low | None |

属性

IUPAC Name |

1-(9-methylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10(17)11-7-8-15-13(9-11)12-5-3-4-6-14(12)16(15)2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOVJQZTZDJESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298160 | |

| Record name | 3-Acetyl-9-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-05-5 | |

| Record name | 1-(9-Methyl-9H-carbazol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1484-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-9-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。